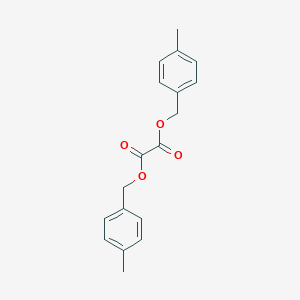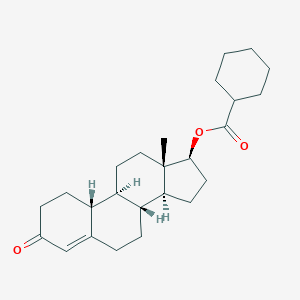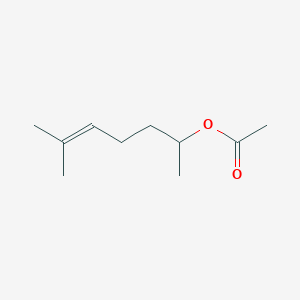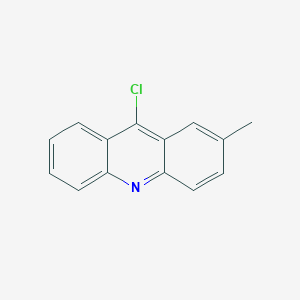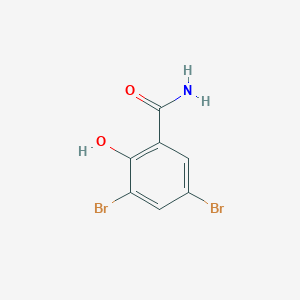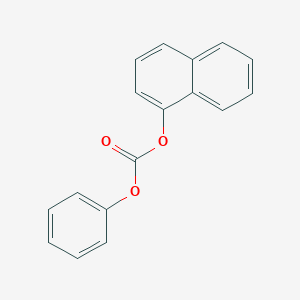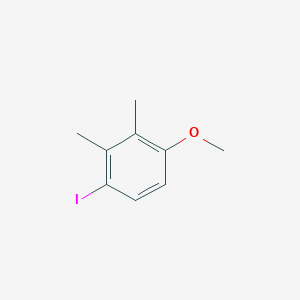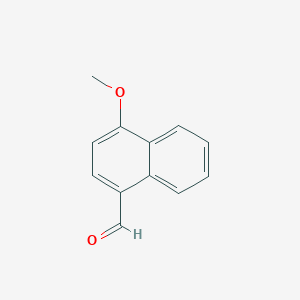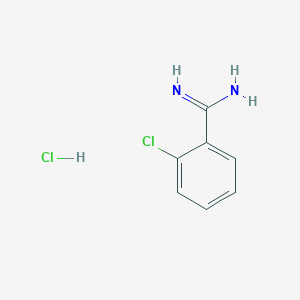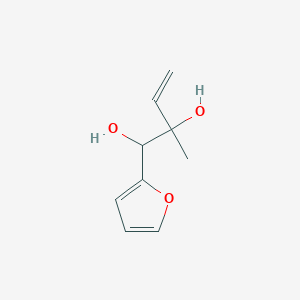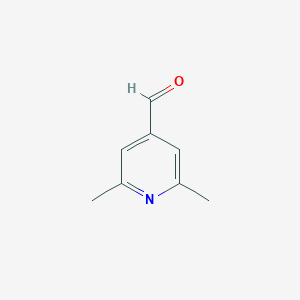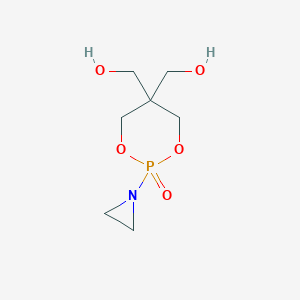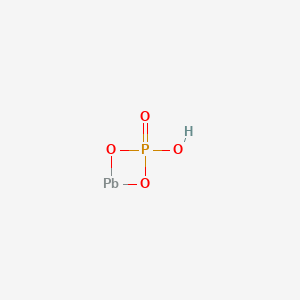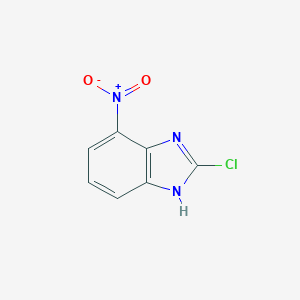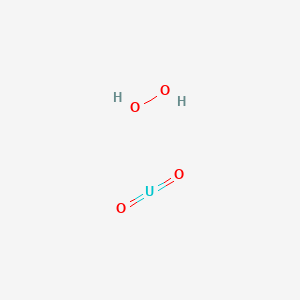
Dioxouranium;hydrogen peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxouranium;hydrogen peroxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is formed by the reaction of dioxouranium(VI) with hydrogen peroxide. Dioxouranium;hydrogen peroxide is a powerful oxidizing agent that has been used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Complexation and Coordination Chemistry
Dioxouranium(VI) complexes exhibit interesting complexation behaviors with various ligands. El-Sonbati and El‐Dissouky (1987) synthesized new dioxouranium(VI) complexes using 7-carboxaldehyde-8-hydroxyquinoline-aroylhydrazone derivatives. They found that these complexes display distinct bonding and intramolecular hydrogen bonding characteristics influenced by substituents, contributing to our understanding of uranyl coordination chemistry (El-Sonbati & El‐Dissouky, 1987).
Environmental and Wastewater Treatment
The use of hydrogen peroxide in environmental applications, particularly in water purification, has been extensively studied. Suh and Mohseni (2004) investigated the use of advanced oxidation processes involving hydrogen peroxide to enhance the biodegradability of dioxane-contaminated water. Their research contributes to environmental remediation techniques, especially in treating contaminated water sources (Suh & Mohseni, 2004).
Photocatalytic Production of Hydrogen Peroxide
Photocatalytic production of hydrogen peroxide using inorganic metal oxides is an area of growing interest. Wang et al. (2021) discussed the potential of using these metal oxides for the sustainable and green production of hydrogen peroxide, highlighting the advancements and challenges in this field (Wang et al., 2021).
Biological and Medical Applications
Hydrogen peroxide's role in biology, particularly as a signaling molecule in plants, was detailed by Černý et al. (2018). They explored how hydrogen peroxide functions in plant growth, development, and stress responses, showing its critical role in plant biology (Černý et al., 2018).
Chemical Synthesis and Industrial Applications
In the realm of chemical synthesis and industry, the development of hydrogen peroxide adducts and their application as oxidizing agents has been explored. Ahn et al. (2015) synthesized hydrogen peroxide adducts of phosphine oxides, demonstrating their utility as stoichiometric and soluble oxidizing agents in various reactions (Ahn et al., 2015).
Eigenschaften
CAS-Nummer |
19525-15-6 |
|---|---|
Produktname |
Dioxouranium;hydrogen peroxide |
Molekularformel |
H2O4U |
Molekulargewicht |
304.042 g/mol |
IUPAC-Name |
dioxouranium;hydrogen peroxide |
InChI |
InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |
InChI-Schlüssel |
CIEKQEIUQBBJNZ-UHFFFAOYSA-N |
SMILES |
OO.O=[U]=O |
Kanonische SMILES |
OO.O=[U]=O |
melting_point |
239 °F (USCG, 1999) |
Andere CAS-Nummern |
12036-71-4 |
Physikalische Beschreibung |
Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |
Synonyme |
uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



